Betamethasone 9(11)-ene-d9 chemical structure and properties
Betamethasone 9(11)-ene-d9 chemical structure and properties
An In-Depth Technical Guide to Betamethasone 9(11)-ene-d9: Structure, Properties, and Application as an Internal Standard in Pharmaceutical Analysis
Introduction
Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties, making it a cornerstone therapy for a wide range of conditions, including dermatological disorders, rheumatic diseases, and severe allergies.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies worldwide mandate stringent control over impurities, which can arise during synthesis or degradation. Betamethasone 9(11)-ene is a known impurity of Betamethasone.[3] For its accurate quantification, especially at trace levels, stable isotope-labeled internal standards are indispensable.
This technical guide provides a comprehensive overview of Betamethasone 9(11)-ene-d9, a deuterated analog of a Betamethasone impurity. We will delve into the mechanism of action of the parent compound, the scientific rationale for using deuterated standards, the specific chemical structure and properties of Betamethasone 9(11)-ene-d9, and a detailed protocol for its application in a modern analytical workflow. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the characterization and quality control of corticosteroid-based pharmaceuticals.
The Parent Compound: Betamethasone
Overview and Therapeutic Use
Betamethasone is a corticosteroid that acts as a glucocorticoid receptor agonist.[2] Its structure is an analog of prednisolone, engineered for high glucocorticoid activity with minimal mineralocorticoid effects.[4] It is administered through various routes, including topical creams for skin conditions like eczema and psoriasis, and parenteral injections for systemic autoimmune disorders.[4][5][6]
Mechanism of Action: The Glucocorticoid Receptor Pathway
The therapeutic effects of Betamethasone are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that resides in the cytoplasm of nearly all human cells.[1][7]
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Ligand Binding and Receptor Activation: In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSP90).[8] Due to its lipophilic nature, Betamethasone diffuses across the cell membrane and binds to the ligand-binding domain of the GR in the cytoplasm.[1] This binding event induces a conformational change, causing the dissociation of the heat shock proteins.[9]
-
Nuclear Translocation: The activated ligand-receptor complex exposes nuclear localization signals, facilitating its rapid translocation into the nucleus.[7][10]
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Gene Regulation: Inside the nucleus, the Betamethasone-GR complex typically dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[10][11] This binding can either activate or repress gene transcription.
-
Transactivation: The complex recruits co-activators to increase the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and thereby blocks the production of inflammatory mediators like prostaglandins and leukotrienes.[1]
-
Transrepression: The complex can also inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by tethering to them, which downregulates the expression of pro-inflammatory cytokines like TNF-alpha and various interleukins.[1]
-
This dual ability to upregulate anti-inflammatory proteins while suppressing pro-inflammatory pathways is the foundation of Betamethasone's potent therapeutic effects.[1][11]
The Role of Deuteration in Pharmaceutical Sciences
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron. Its use in drug development and analysis has grown significantly.[12][13]
The Kinetic Isotope Effect (KIE)
The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[14] Consequently, enzymatic reactions that involve the cleavage of a C-H bond proceed more slowly when hydrogen is replaced with deuterium. This phenomenon, known as the Kinetic Isotope Effect (KIE), can be leveraged to slow down drug metabolism at specific sites ("soft spots").[12] This can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile, potentially allowing for lower or less frequent dosing.[14][15][16] The first FDA-approved deuterated drug, deutetrabenazine, successfully utilized this principle to improve upon its non-deuterated counterpart.[12][17]
Deuterated Compounds as Internal Standards
The most widespread application of deuterated compounds in the pharmaceutical industry is as internal standards (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] An ideal internal standard should behave identically to the analyte during sample preparation and analysis but be distinguishable by the detector. Deuterated standards are perfect for this role because:
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Co-elution: They have nearly identical physicochemical properties to the non-deuterated analyte, causing them to co-elute during chromatography.
-
Mass Distinction: They are easily distinguished by the mass spectrometer due to their higher mass.
-
Correction for Variability: By adding a known amount of the deuterated IS to every sample at the beginning of the workflow, any loss of analyte during extraction, or any variation in instrument response (ionization suppression/enhancement), can be precisely corrected for by calculating the peak area ratio of the analyte to the IS.[18]
A Detailed Profile of Betamethasone 9(11)-ene-d9
Chemical Structure and Identification
Betamethasone 9(11)-ene-d9 is the deuterated form of Betamethasone 9(11)-ene, a known impurity of Betamethasone.[3] The "9(11)-ene" designation indicates a double bond between carbons 9 and 11 of the steroid core. The "-d9" designation signifies that nine hydrogen atoms have been replaced by deuterium atoms. Based on commercially available standards, this compound is often supplied as a valerate ester, with the deuteration occurring on the valerate side chain (17-Valerate-d9).[3] This specific labeling makes it an ideal internal standard for the quantification of its non-deuterated counterpart.
Physicochemical Properties
The key properties of Betamethasone 9(11)-ene-d9 are summarized in the table below, with data for the parent compound, Betamethasone, provided for comparison.
| Property | Betamethasone 9(11)-ene-d9 (as 17-Valerate-d9) | Betamethasone (Parent API) | Reference(s) |
| Chemical Name | 17,21-Dihydroxy-16β-methyl-pregna-1,4,9(11)-triene-3,20-dione 17-Valerate-d9 | (11β,16β)-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | [3][19] |
| Molecular Formula | C₂₆H₂₄D₈O₅ | C₂₂H₂₉FO₅ | [3][19] |
| Molecular Weight | 434.59 g/mol | 392.46 g/mol | [3][19] |
| Appearance | Powder | White to almost white crystalline powder | [3][20] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | Soluble in acetone, chloroform; practically insoluble in water | [3][21] |
| Storage | 2-8°C, protected from air and light | Room temperature | [3] |
Application Protocol: Quantification of Betamethasone Impurities using LC-MS/MS
This section outlines a validated, step-by-step protocol for the quantification of the Betamethasone 9(11)-ene impurity in a bulk drug sample using Betamethasone 9(11)-ene-d9 as an internal standard.
Principle and Objective
The objective is to accurately determine the concentration of the Betamethasone 9(11)-ene impurity relative to the Betamethasone API. A reversed-phase HPLC system separates the compounds, which are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The deuterated internal standard allows for precise quantification by correcting for matrix effects and procedural losses.[18]
Materials and Reagents
-
Betamethasone API bulk sample
-
Betamethasone 9(11)-ene reference standard
-
Betamethasone 9(11)-ene-d9 (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Ammonium Formate
-
Purified water (e.g., Milli-Q®)
-
Diluent: 80:20 (v/v) Acetonitrile:Water
Step-by-Step Experimental Workflow
1. Preparation of Stock Solutions: a. Analyte Stock (100 µg/mL): Accurately weigh 10 mg of Betamethasone 9(11)-ene reference standard and dissolve in 100 mL of diluent. b. Internal Standard Stock (10 µg/mL): Accurately weigh 1 mg of Betamethasone 9(11)-ene-d9 and dissolve in 100 mL of diluent.
2. Preparation of Calibration Standards: a. Perform serial dilutions of the Analyte Stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 ng/mL). b. Spike each calibration standard and a blank sample with the Internal Standard stock solution to a final concentration of 20 ng/mL.
3. Preparation of Sample Solution: a. Accurately weigh 100 mg of the Betamethasone API bulk sample. b. Dissolve in 100 mL of diluent to achieve a 1 mg/mL solution.[4] c. Take 1 mL of this solution and dilute to 10 mL with diluent. d. Spike the final diluted sample with the Internal Standard stock solution to a final concentration of 20 ng/mL.
4. LC-MS/MS System and Conditions:
- HPLC System: Standard HPLC or UHPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[18]
- Mobile Phase A: 0.05 mM Ammonium Formate in Water.
- Mobile Phase B: Methanol.
- Flow Rate: 0.3 mL/min.
- Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions.
- Injection Volume: 5 µL.
- Column Temperature: 28°C.[18]
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive (ESI+).
- MRM Transitions:
- Betamethasone 9(11)-ene: Determine precursor [M+H]⁺ and product ions via infusion.
- Betamethasone 9(11)-ene-d9: Determine precursor [M+H]⁺ (will be +9 Da higher than analyte) and corresponding product ions.
5. Data Analysis and Quantification: a. Inject the calibration standards to generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. b. Inject the sample solution. c. Determine the peak area ratio for the analyte in the sample. d. Calculate the concentration of the Betamethasone 9(11)-ene impurity in the sample using the linear regression equation from the calibration curve.
Workflow Visualization
Sources
- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Betamethasone 9(11)-ene-d9 | N/A - Coompo [coompo.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Betamethasone topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. youtube.com [youtube.com]
- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 15. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. isotope.com [isotope.com]
- 18. scielo.br [scielo.br]
- 19. Betamethasone [webbook.nist.gov]
- 20. benchchem.com [benchchem.com]
- 21. elearning.unito.it [elearning.unito.it]
